molecular formula C18H12N4O4 B2892541 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477538-09-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No. B2892541
CAS RN: 477538-09-3
M. Wt: 348.318
InChI Key: XETUPRUSICSEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . This compound is likely to have unique properties related to its structure .


Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method. This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones can be obtained .


Molecular Structure Analysis

The molecular structure of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” is likely to be complex due to the presence of the benzimidazole moiety. The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” are likely to be complex and varied. For instance, the reaction of o-phenylenediamines with carboxylic acids can yield 2-aryl benzimidazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” would depend on its specific structure. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor Activity

This compound has shown promising results in the field of oncology. It exhibits inhibitory activities against Aurora A kinase and Kinesin Spindle Protein (KSP), which are essential for cancer cell proliferation and tumor growth . The inhibition of these proteins can lead to the arrest of cell division and induce apoptosis in cancer cells, making it a potential candidate for antitumor drugs.

Fatty Acid Synthase Inhibition

Fatty acid synthase (FAS) is an enzyme complex involved in the synthesis of fatty acids, which are crucial for the growth of cancer cells. Derivatives of this compound have been studied for their ability to inhibit FAS, thereby reducing the availability of fatty acids for cancer cell growth and survival . This application could lead to the development of new anticancer therapies targeting the metabolic pathways of cancer cells.

Antimicrobial Activity

The structural analogs of this compound have been explored for their antimicrobial properties. The presence of the benzimidazole and nitrofuran moieties contributes to its ability to interact with bacterial enzymes and inhibit their function, leading to the potential development of new antibiotics .

Antiproliferative Agent

In the context of cancer research, certain derivatives of this compound have been identified as potent antiproliferative agents. They have been tested against various cancer cell lines and have shown the ability to inhibit cell growth effectively . This application is crucial for the development of targeted therapies that can prevent the spread of cancer.

Elastase Inhibition and Antioxidant Potential

Elastase is an enzyme that breaks down elastin, an important protein in connective tissue. Inhibitors of elastase have potential applications in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD). Additionally, this compound has been evaluated for its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

DNA Binding Potentials

The compound’s ability to bind to DNA has been investigated for its potential use in gene therapy and as a tool in molecular biology. Its interaction with DNA could be harnessed to regulate gene expression or as a carrier molecule for gene delivery systems .

Future Directions

The future directions for research on “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with benzimidazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUPRUSICSEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.